4-Oxo-2-azetidinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

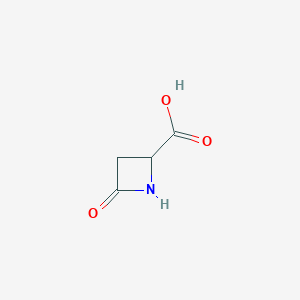

Structure

3D Structure

Properties

IUPAC Name |

4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMLLKKKHCTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392950 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-65-9 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxoazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-4-Oxo-2-azetidinecarboxylic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a chiral, non-proteinogenic amino acid derivative featuring a strained four-membered β-lactam ring. This structural motif is of significant interest in medicinal chemistry, rendering the molecule a valuable building block for the synthesis of a variety of pharmacologically active compounds. Its primary applications lie in the development of novel β-lactam antibiotics, such as carbapenems, and as a key intermediate in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, which are under investigation for a range of neurological disorders. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and significant applications of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid, along with generalized experimental protocols and relevant biological pathway diagrams.

Chemical and Physical Properties

(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a white to light yellow powder.[1][2][3][4] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Synonyms | (2S)-4-Oxoazetidine-2-carboxylic acid, L-Pyroaspartic acid | [1][2][5] |

| CAS Number | 16404-94-7 | [1][2][6] |

| Molecular Formula | C₄H₅NO₃ | [1][5][6] |

| Molecular Weight | 115.09 g/mol | [1][5][6] |

| Appearance | White to light yellow powder | [1][2][3][4] |

| Melting Point | 99 - 102 °C | [1][2][5] |

| Optical Rotation | [α]²⁰/D = -48° to -44° (c=1 in MeOH) | [1][2][3][4] |

| Purity | ≥97.5% (GC) | [2][3][4] |

| Predicted Boiling Point | 489.4 ± 38.0 °C | [5] |

| Predicted Density | 1.519 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 3.19 ± 0.20 | [5] |

| Storage Temperature | 2-8°C | [5] |

Molecular Structure

The molecular structure of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid consists of a four-membered azetidinone (β-lactam) ring with a carboxylic acid group at the 2-position, with the stereochemistry at this chiral center being (S).

Crystal Structure

The crystal structure of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid has been determined using powder synchrotron X-ray diffraction data.[7] The crystals are orthorhombic and belong to the P212121 space group.[7] The four-membered ring is strained, a key feature contributing to its reactivity as a synthetic intermediate.[7] The crystal structure is stabilized by intermolecular hydrogen bonds, forming an extended ribbon-like supramolecular structure.[7]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, purification, and characterization of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid. Specific reaction conditions and yields may vary and require optimization.

Synthesis

(S)-(-)-4-Oxo-2-azetidinecarboxylic acid can be prepared from L-aspartic acid.[7] A common synthetic strategy involves the formation of a protected β-lactam intermediate followed by oxidative cleavage. A representative, generalized workflow is provided below.

Step 1: Protection and Cyclization of L-Aspartic Acid

-

Protect the amino and side-chain carboxyl groups of L-aspartic acid. For example, the amino group can be protected with a Boc or Cbz group, and the side-chain carboxyl group can be esterified.

-

Activate the α-carboxyl group.

-

Induce intramolecular cyclization to form the protected 4-oxo-2-azetidinecarboxylate derivative.

Step 2: Alternative Synthesis via Oxidation An alternative route involves the oxidation of a precursor like 4-vinyl-2-azetidinone.[7]

-

Dissolve the protected 4-vinyl-azetidin-2-one derivative in a suitable solvent mixture, such as dichloromethane and methanol, and cool to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

-

Quench the reaction with a reducing agent, such as triphenylphosphine or dimethyl sulfide, to work up the ozonide intermediate.[8]

-

Subsequent workup and deprotection steps will yield the target carboxylic acid.

Step 3: Deprotection

-

Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for Cbz and benzyl esters).

-

Isolate the crude (S)-(-)-4-Oxo-2-azetidinecarboxylic acid.

Purification

The primary method for purifying solid organic compounds like (S)-(-)-4-Oxo-2-azetidinecarboxylic acid is recrystallization.[9][10][11][12]

-

Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[9] Water or mixed aqueous-organic solvent systems are often suitable for polar molecules like this.

-

Dissolution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent to form a saturated solution.[9]

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[13]

-

Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.[9]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities and then dry them under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[14]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[14]

Expected ¹H NMR Spectrum:

-

-COOH Proton: A broad singlet typically observed far downfield (>10 ppm), which is exchangeable with D₂O.[15]

-

α-Proton (at C2): A multiplet, likely a doublet of doublets, due to coupling with the two protons on C3.

-

β-Protons (at C3): Two distinct multiplets, as they are diastereotopic, each coupling with the α-proton and with each other (geminal coupling).

-

-NH Proton: A broad singlet or multiplet, also exchangeable with D₂O.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (-C=O in lactam): A signal in the range of 165-175 ppm.

-

Carboxyl Carbon (-COOH): A signal in the range of 170-185 ppm.[15]

-

α-Carbon (C2): A signal in the range of 50-60 ppm.

-

β-Carbon (C3): A signal further upfield.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[15]

-

N-H Stretch (Lactam): A moderate peak around 3200-3300 cm⁻¹.

-

C=O Stretch (β-Lactam): A strong, sharp absorption at a characteristically high wavenumber, typically 1730-1780 cm⁻¹, due to ring strain.[16]

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer).[15]

-

C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ region.[17]

Experimental and Logical Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid and its role in the inhibition of the NMDA receptor signaling pathway.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. rupress.org [rupress.org]

- 4. mdpi.com [mdpi.com]

- 5. 16404-94-7 CAS MSDS ((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. [PDF] Ozonolysis of some complex organic substrates in flow | Semantic Scholar [semanticscholar.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]

- 12. mt.com [mt.com]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. myneni.princeton.edu [myneni.princeton.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectroscopyonline.com [spectroscopyonline.com]

4-Oxo-2-azetidinecarboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-4-Oxo-2-azetidinecarboxylic acid, a pivotal building block in medicinal chemistry. The document details its chemical and physical properties, synthetic pathways, and its significant role in the development of novel therapeutics, particularly as a precursor to N-methyl-D-aspartate (NMDA) receptor antagonists.

Core Compound Data

(S)-4-Oxo-2-azetidinecarboxylic acid, also known as (2S)-4-oxoazetidine-2-carboxylic acid, is a chiral, non-proteinogenic amino acid derivative.[1][2] Its rigid, four-membered ring structure makes it a valuable scaffold in the synthesis of complex pharmaceutical agents.[2][3]

| Property | Value |

| CAS Number | 16404-94-7[1][2] |

| Molecular Formula | C₄H₅NO₃[1][2] |

| Molecular Weight | 115.09 g/mol [1][2] |

| Appearance | White to light yellow powder[2] |

| Melting Point | 99 - 102 °C[2] |

| Purity | ≥97%[1] |

| Optical Rotation | [α]20/D = -48 to -44° (c=1 in MeOH)[2] |

| Synonyms | (2S)-4-oxoazetidine-2-carboxylic acid, L-Pyroaspartic acid[1][4] |

Synthetic Overview and Experimental Protocols

A pivotal step in this synthesis involves the hydrogenation of (S)-4-benzyloxycarbonyl-2-azetidinone.[5] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in an isopropanol solvent.[5] The reaction proceeds at room temperature under a hydrogen atmosphere of 1.5 atm for a short duration of 15 to 20 minutes.[5] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.[5]

It is important to note that this represents a high-level overview, and optimization of reaction conditions, as well as detailed workup and purification procedures, would be necessary for practical application.

Application in Drug Development: NMDA Receptor Antagonists

(S)-4-Oxo-2-azetidinecarboxylic acid serves as a crucial building block for the synthesis of NMDA receptor antagonists.[1][6] The NMDA receptor is a glutamate-gated ion channel that plays a vital role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. The constrained conformation of the azetidine ring in 4-oxo-2-azetidinecarboxylic acid allows for the stereocontrolled synthesis of more complex molecules that can interact with the NMDA receptor with high affinity and selectivity.

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate and a co-agonist (either glycine or D-serine) for activation. At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Upon depolarization of the postsynaptic membrane, typically initiated by AMPA receptor activation, the Mg²⁺ block is relieved, allowing for the influx of sodium (Na⁺) and, critically, calcium (Ca²⁺) ions.

This influx of Ca²⁺ acts as a second messenger, initiating a cascade of intracellular signaling events. These cascades can activate various enzymes, such as calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and transcription factors like the cAMP response element-binding protein (CREB). The activation of these pathways ultimately leads to changes in gene expression and protein synthesis, which underlie long-term changes in synaptic strength, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

References

An In-Depth Technical Guide to (2S)-4-Oxoazetidine-2-carboxylic Acid: A Key Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-4-oxoazetidine-2-carboxylic acid, a chiral, non-proteinogenic amino acid, has emerged as a pivotal scaffold in medicinal chemistry and drug development. Its strained four-membered ring and versatile functional groups make it an attractive starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor to potent therapeutic agents, particularly β-lactamase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists.

Chemical Identity and Properties

The IUPAC name for 4-Oxo-2-azetidinecarboxylic acid is (2S)-4-oxoazetidine-2-carboxylic acid [1][2]. This compound is also known by several synonyms, including L-4-Oxo-2-azetidinecarboxylic acid and (S)-(-)-4-Oxo-2-azetidinecarboxylic acid[2]. It is a white to light yellow crystalline solid.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of (2S)-4-oxoazetidine-2-carboxylic acid is presented in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (2S)-4-oxoazetidine-2-carboxylic acid | [1][2] |

| CAS Number | 16404-94-7 | [3] |

| Molecular Formula | C₄H₅NO₃ | [1][3] |

| Molecular Weight | 115.09 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 99-102 °C | |

| Optical Rotation | [α]²⁰/D = -46° (c=1 in methanol) | |

| Purity | ≥97% | [3] |

| Solubility | Soluble in water | |

| pKa (Predicted) | 3.19 ± 0.20 | |

| LogP (Predicted) | -1.1 | [1] |

| SMILES | C1--INVALID-LINK--C(=O)O | [1] |

| InChIKey | YSPMLLKKKHCTBN-REOHCLBHSA-N | [1] |

Synthesis of (2S)-4-Oxoazetidine-2-carboxylic Acid

The enantioselective synthesis of (2S)-4-oxoazetidine-2-carboxylic acid is crucial for its application in developing chiral drug candidates. While several synthetic routes have been explored, a common and effective strategy involves the cyclization of a protected L-aspartic acid derivative.

Illustrative Synthetic Workflow

The following diagram outlines a general, conceptual workflow for the synthesis of (2S)-4-oxoazetidine-2-carboxylic acid from L-aspartic acid. This process typically involves protection of the amino and side-chain carboxyl groups, activation of the β-carboxyl group, and subsequent intramolecular cyclization to form the azetidinone ring, followed by deprotection.

References

The Elusive Pathway: Investigating the Microbial Biosynthesis of 4-Oxo-2-azetidinecarboxylic Acid

A thorough review of scientific literature reveals no established microbial biosynthetic pathway for 4-oxo-2-azetidinecarboxylic acid. This compound is well-documented as a synthetic building block in medicinal chemistry, but its natural production by microorganisms has not been described. However, extensive research has elucidated the biosynthesis of its parent compound, azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid with notable biological activity. This guide provides an in-depth look into the microbial biosynthesis of AZE, offering valuable insights for researchers in metabolic engineering and drug development.

Section 1: The Biosynthesis of Azetidine-2-Carboxylic Acid (AZE)

The primary route for AZE biosynthesis in bacteria involves the enzymatic cyclization of S-adenosylmethionine (SAM). This reaction is catalyzed by a class of enzymes known as AZE synthases.

The Core Biosynthetic Pathway

The formation of AZE from SAM is a direct intramolecular cyclization reaction. The AZE synthase facilitates a nucleophilic attack from the α-amino group of the methionine moiety onto the γ-carbon, leading to the formation of the four-membered azetidine ring and the concomitant release of 5'-methylthioadenosine (MTA).[1][2][3]

Key Enzymes: AZE Synthases

AZE synthases are a family of enzymes responsible for the cyclization of SAM. These enzymes exhibit remarkable specificity for their substrate and catalyze a chemically challenging ring formation. Structural and biochemical studies of AZE synthases have provided insights into their catalytic mechanism, revealing a unique substrate conformation that facilitates the cyclization reaction.[1][2]

Section 2: Quantitative Data on AZE Production

While data on this compound production is unavailable, studies on engineered microorganisms have reported quantifiable yields of AZE.

| Strain | Precursor | Product Titer | Reference |

| Engineered E. coli | Glucose | Up to 568.5 mg/L | [4] |

Section 3: Experimental Protocols

The study of AZE biosynthesis involves a variety of molecular biology and analytical chemistry techniques. Below are generalized protocols for key experiments.

Culturing of AZE-Producing Microorganisms

Objective: To grow microbial strains for the production and analysis of AZE.

Materials:

-

Bacterial strain (e.g., engineered E. coli)

-

Luria-Bertani (LB) medium or other suitable growth medium

-

Appropriate antibiotics for plasmid maintenance

-

Incubator shaker

Protocol:

-

Inoculate a single colony of the microbial strain into a starter culture of 5 mL of LB medium containing the appropriate antibiotics.

-

Incubate the starter culture overnight at 37°C with shaking at 200 rpm.

-

Use the starter culture to inoculate a larger volume of production medium. The inoculation volume should be 1-2% of the final culture volume.

-

Incubate the production culture under optimized conditions (e.g., temperature, shaking speed, and induction with an appropriate agent if necessary) for the desired period.

-

Harvest the cells by centrifugation for downstream analysis.

Enzyme Assays for AZE Synthase Activity

Objective: To determine the catalytic activity of AZE synthase.

Materials:

-

Purified AZE synthase

-

S-adenosylmethionine (SAM)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Quenching solution (e.g., perchloric acid)

-

HPLC or LC-MS for product detection

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, SAM, and purified AZE synthase.

-

Initiate the reaction by adding the enzyme and incubate at the optimal temperature for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to quantify the amount of AZE produced.

-

Calculate the enzyme activity based on the rate of product formation.

Analytical Methods for AZE Quantification

Objective: To accurately measure the concentration of AZE in culture supernatants or enzymatic reactions.

Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where AZE absorbs, or mass spectrometry for higher specificity and sensitivity.

-

Quantification: A standard curve is generated using known concentrations of pure AZE to quantify the amount in the samples.

Section 4: Visualizing Experimental and Logical Workflows

The process of studying and engineering AZE biosynthesis can be visualized as a workflow.

Conclusion

While the microbial biosynthesis of this compound remains uncharacterized, the study of azetidine-2-carboxylic acid biosynthesis provides a solid foundation for future research. The enzymes and pathways involved in AZE production are potential targets for metabolic engineering to produce novel derivatives. Future investigations may yet uncover a microbial source of this compound or enable its biotechnological production through the engineered modification of the AZE biosynthetic pathway.

References

The Occurrence of Azetidine Derivatives in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of significant interest in medicinal chemistry due to its presence in various bioactive compounds. While synthetic azetidine derivatives are extensively explored, their natural occurrence, particularly within the plant kingdom, is confined to specific classes of non-proteinogenic amino acids and their complex derivatives. This technical guide provides an in-depth review of the naturally occurring azetidine derivatives in plants, with a primary focus on azetidine-2-carboxylic acid and the mugineic acid family of phytosiderophores. It addresses the apparent scarcity of simple 4-oxo-azetidine derivatives as natural products, summarizing current knowledge on their biosynthesis, isolation, and biological roles. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in phytochemistry, natural product synthesis, and drug discovery.

Introduction: The Azetidine Scaffold in Nature

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a proline analogue.[1] Its presence in certain plant families, such as the Liliaceae and Fabaceae, has been known since the mid-20th century.[1][2][3] AZE is recognized for its role in plant defense, where its misincorporation into proteins in place of proline can be toxic to herbivores and competing plants.[1][2][4]

More complex azetidine-containing structures are found in the mugineic acid family of phytosiderophores.[5][6][7] These compounds are crucial for graminaceous plants (grasses), which secrete them from their roots to chelate iron from the soil, facilitating its uptake.[5][6][8]

It is important to note that while the 2-oxo-azetidine (β-lactam) ring is a famous pharmacophore found in antibiotics like penicillin, these are of microbial, not plant, origin. Simple, naturally occurring 4-oxo-azetidine derivatives in plants are not well-documented in scientific literature, with research focusing more on synthetic derivatives for various biological activities.[9][10][11] This guide will therefore focus on the established, naturally occurring azetidine compounds in plants.

Key Azetidine Derivatives in Plants

Azetidine-2-Carboxylic Acid (AZE)

AZE is the simplest naturally occurring azetidine derivative in plants. It has been identified in species such as lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum).[1][12]

Biological Role: AZE serves as a defensive allelochemical.[2] As a proline mimic, it can be mistakenly incorporated into proteins, leading to the synthesis of dysfunctional proteins and triggering stress responses like the unfolded protein response.[4] This toxicity deters herbivores and inhibits the growth of competing flora.[1][2]

The Mugineic Acid Family of Phytosiderophores

Graminaceous plants, such as barley, wheat, and rice, employ a unique strategy for iron acquisition under deficient conditions by synthesizing and secreting mugineic acids (MAs).[5][8] These molecules are complex amino acid derivatives that feature an azetidine-2-carboxylic acid moiety within their larger structure. MAs and their derivatives, including 2'-deoxymugineic acid (DMA), are powerful chelators of Fe(III).[5][6]

Biological Role: The primary function of the mugineic acid family is to solubilize and transport iron from the rhizosphere into the plant's root system.[5][6] The biosynthesis and secretion of these phytosiderophores are tightly regulated and significantly induced by iron deficiency.[13][14] There is also evidence that their production is induced by zinc deficiency, where they aid in Zn uptake.[15]

Quantitative Data on Natural Occurrence

Quantitative analysis of these compounds is challenging due to their low concentrations and the complexity of the plant matrix. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for their quantification.[14]

| Compound Family | Plant Species | Tissue | Concentration / Secretion Rate | Reference |

| Azetidine-2-carboxylic acid | Polygonatum multiflorum | Rhizomes | Can represent a major proportion of the non-protein-nitrogen | [16] |

| Mugineic Acids (MAs) | Hordeum vulgare (Barley) | Root Exudates | Secretion increases significantly after ~7 days of iron deficiency | [14] |

| Mugineic Acids (MAs) | Hordeum vulgare (Barley) | Roots (Fe-deficient) | Concentration remarkably increases as chlorosis progresses | [14] |

| Mugineic Acids (MAs) | Hordeum vulgare (Barley) | Shoots (Fe-deficient) | Concentration remarkably increases as chlorosis progresses | [14] |

Biosynthesis of Azetidine Derivatives in Plants

The biosynthesis of both AZE and the mugineic acid family originates from the primary metabolite S-adenosylmethionine (SAM).[17][18]

Biosynthesis of Azetidine-2-Carboxylic Acid

The precise biosynthetic pathway in plants is not fully elucidated but is understood to proceed via an intramolecular cyclization of a SAM derivative.[17][18] In bacteria, AZE synthases have been shown to catalyze the intramolecular 4-exo-tet cyclization of SAM to form the strained azetidine ring.[17][19]

Biosynthesis of Mugineic Acids

The biosynthesis of mugineic acids is a well-studied pathway that begins with nicotianamine (NA), which is common to all higher plants.[20][21] NA itself is synthesized from three molecules of SAM by the enzyme Nicotianamine Synthase (NAS).[13][22][23] In graminaceous plants, a series of subsequent enzymatic steps converts NA into various forms of mugineic acid.[21]

Below is a diagram illustrating the key steps in the biosynthesis of mugineic acid family phytosiderophores.

Experimental Protocols

General Protocol for Extraction and Isolation

The extraction and isolation of polar compounds like azetidine derivatives from a complex plant matrix require a multi-step approach to remove interfering substances and achieve purification.[24]

Below is a generalized workflow for this process.

Methodology Details:

-

Extraction: The choice of solvent is critical. For polar compounds like amino acids, polar solvents such as methanol, ethanol, or mixtures with water are effective.[24][25] A typical procedure involves macerating the dried, powdered plant material in the chosen solvent for several hours to days.[26]

-

Initial Cleanup: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure. To remove nonpolar compounds like chlorophyll and lipids, a liquid-liquid extraction step with a nonpolar solvent (e.g., hexane) is often performed.[24]

-

Chromatographic Separation:

-

Column Chromatography: The crude polar extract is subjected to column chromatography. Ion-exchange chromatography is particularly effective for separating amino acids based on their charge. Silica gel chromatography can also be used, with solvent systems of increasing polarity.[25]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for both the analysis and final purification of these compounds.[27] A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[27]

-

-

Structural Elucidation: Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework and establish connectivity.

-

Protocol for HPLC Quantification of Mugineic Acids in Root Exudates

This protocol is adapted from methodologies used in the study of phytosiderophore secretion.[14]

-

Plant Culture: Grow barley (Hordeum vulgare) seedlings hydroponically in a complete nutrient solution. To induce secretion, transfer plants to an iron-free nutrient solution.

-

Collection of Root Exudates: After the desired period of iron deficiency (e.g., 10-20 days), place the plant roots in a container with ultrapure water for several hours to collect the secreted compounds.

-

Sample Preparation:

-

Filter the collected root washings through a 0.45 µm filter to remove any particulate matter.

-

The sample can be concentrated using a rotary evaporator or by freeze-drying if concentrations are expected to be low.

-

-

HPLC Analysis:

-

System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient elution is typically used, for example, starting with an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and increasing the proportion of an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the eluent at a wavelength suitable for detecting the derivatized or underivatized amino acids (e.g., ~254 nm). Pre- or post-column derivatization can be used to enhance detection sensitivity.

-

Quantification: Create a calibration curve using authentic standards of mugineic acid and deoxymugineic acid to quantify the amounts present in the samples.

-

Conclusion and Future Outlook

The natural occurrence of 4-oxo-azetidine derivatives in plants is not well-established. However, the plant kingdom is a rich source of other important azetidine-containing compounds, namely azetidine-2-carboxylic acid and the mugineic acid family. These molecules play vital roles in plant defense and micronutrient acquisition, respectively. The biosynthetic pathways, particularly for mugineic acids, are well-characterized and present opportunities for bioengineering crops with enhanced stress tolerance and nutritional value. Further phytochemical screening of a broader range of plant species may yet reveal novel azetidine structures. The detailed protocols and data presented in this guide offer a solid foundation for researchers aiming to explore, isolate, and utilize these fascinating natural products.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrogenous compounds and nitrogen metabolism in the Liliaceae. 4. Isolation of azetidine-2-carboxylic acid and evidence for the occurence of alpha gamma-diaminobutyric acid in Polygonatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mugineic Acid – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 7. Mugineic acid - Wikipedia [en.wikipedia.org]

- 8. Structural determination of mugineic acid, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmchemsci.com [jmchemsci.com]

- 10. acgpubs.org [acgpubs.org]

- 11. ACG Publications - Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine [acgpubs.org]

- 12. Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Dynamic state of mugineic acid and analogous phytosiderophores in Fe‐deficient barley | Semantic Scholar [semanticscholar.org]

- 15. Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 19. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Role of Nicotianamine in the Intracellular Delivery of Metals and Plant Reproductive Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 24. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Isolation of bioactive compounds from low-cost agricultural resources and its utilization in daily life - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 4-Oxo-2-azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stereochemical aspects of 4-Oxo-2-azetidinecarboxylic acid, a crucial building block in the synthesis of pharmaceuticals, particularly β-lactam antibiotics. The focus is on its absolute configuration, methods for its determination, and strategies for the synthesis of its enantiomers.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C2 position of the azetidinone ring. This gives rise to a pair of enantiomers: (S)-4-Oxo-2-azetidinecarboxylic acid and (R)-4-Oxo-2-azetidinecarboxylic acid. The biological activity of molecules derived from this scaffold is often highly dependent on the stereochemistry at this position, making the synthesis of enantiomerically pure forms a critical aspect of drug development.

The (S)-enantiomer, systematically named (2S)-4-oxoazetidine-2-carboxylic acid, is the more commonly cited and commercially available form.[1][2][3] It is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise), and is therefore also denoted as (-)-4-Oxo-2-azetidinecarboxylic acid.

Absolute Configuration and its Determination

The absolute configuration of the levorotatory enantiomer of this compound has been unequivocally determined to be (S). This was established through single-crystal X-ray diffraction analysis, which is the definitive method for determining the three-dimensional arrangement of atoms in a molecule.

A study utilizing powder synchrotron X-ray diffraction data successfully solved the crystal structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid, confirming the 'S' configuration at the C2 stereocenter.[4]

Experimental Protocol: Determination of Absolute Configuration by X-ray Crystallography (General Procedure)

While the specific experimental details for the crystallographic analysis of this compound are detailed in the cited literature, a general protocol for determining the absolute configuration of a chiral molecule by single-crystal X-ray diffraction is as follows:

-

Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a critical value in the refinement process; a value close to 0 for a given enantiomer confirms its absolute configuration.

-

Final Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Quantitative Data

The following table summarizes the known quantitative data for the enantiomers of this compound. Data for the (R)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.

| Property | (S)-(-)-4-Oxo-2-azetidinecarboxylic acid | (R)-(+)-4-Oxo-2-azetidinecarboxylic acid (Predicted) |

| CAS Number | 16404-94-7[1][2] | Not available |

| Molecular Formula | C₄H₅NO₃[1] | C₄H₅NO₃ |

| Molecular Weight | 115.09 g/mol [1] | 115.09 g/mol |

| Melting Point | 99-102 °C[1] | 99-102 °C |

| Specific Optical Rotation ([α]D) | -44° to -48° (c=1 in MeOH)[1] | +44° to +48° (c=1 in MeOH) |

Synthetic Strategies for Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral starting materials. One of the most powerful methods for the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition.[5][6]

A plausible, though not explicitly detailed for this specific molecule, enantioselective synthesis could involve the [2+2] cycloaddition of a ketene equivalent with a chiral imine. The chirality can be introduced via a chiral auxiliary on the imine nitrogen, which is later removed.

Conceptual Experimental Protocol: Asymmetric Synthesis via Staudinger Cycloaddition

-

Formation of a Chiral Imine: A chiral amine, such as (R)- or (S)-α-methylbenzylamine, is condensed with an appropriate aldehyde to form a chiral imine.

-

[2+2] Cycloaddition: The chiral imine is reacted with a ketene, generated in situ from an acyl chloride (e.g., acetoxyacetyl chloride) and a tertiary amine base (e.g., triethylamine). The chiral auxiliary on the imine directs the stereochemical outcome of the cycloaddition, leading to a diastereomerically enriched β-lactam.

-

Purification: The resulting diastereomeric β-lactams are separated using chromatography.

-

Deprotection/Modification: The chiral auxiliary is removed (e.g., by hydrogenolysis for a benzyl-type auxiliary), and the substituent at the 4-position is converted to a carbonyl group to yield the target enantiomer of this compound.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For carboxylic acids, a common method is the formation of diastereomeric salts with a chiral base.[7]

Conceptual Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Racemic Synthesis: A racemic mixture of this compound is first synthesized.

-

Salt Formation: The racemic acid is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a half-equivalent of an enantiomerically pure chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine). This forms a mixture of two diastereomeric salts: [(R)-acid-(R)-base] and [(S)-acid-(R)-base].

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The solid is collected by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar acidification and extraction process.

Visualizations

Caption: Relationship between the racemic mixture and the individual enantiomers.

Caption: Conceptual workflow for the asymmetric synthesis of enantiomers.

Caption: Conceptual workflow for chiral resolution via diastereomeric salt formation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. (2S)-4-oxoazetidine-2-carboxylic acid | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

Spectroscopic and Methodological Profile of 4-Oxo-2-azetidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Oxo-2-azetidinecarboxylic acid, a key building block in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in drug discovery and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₅NO₃, with a molecular weight of 115.09 g/mol . The spectroscopic data for the (S)-enantiomer are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.5 | singlet | NH |

Solvent: DMSO-d₆

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the searched literature. Researchers may need to acquire this data experimentally.

Infrared (IR) Spectroscopy

IR (KBr) Peak Data

| Wavenumber (cm⁻¹) | Assignment |

| 3339 | N-H stretch |

| 1747 | C=O stretch (β-lactam) |

| 1729 | C=O stretch (carboxylic acid) |

| 1211 | C-N stretch |

| 1196 | O-H bend |

| 1166 | C-C stretch |

Mass Spectrometry (MS)

No experimental mass spectrometry data for this compound was found in the searched literature. Predicted data based on its molecular formula suggests a molecular ion peak [M]⁺ at m/z 115.0269.

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of (S)-(-)-4-oxo-2-azetidinecarboxylic acid was prepared in deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A standard NMR spectrometer was used.

¹H NMR Acquisition Parameters:

-

Solvent: DMSO-d₆

-

Temperature: Ambient temperature

-

Data Acquisition: Standard proton NMR acquisition parameters were used.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid (S)-(-)-4-oxo-2-azetidinecarboxylic acid was mixed with potassium bromide (KBr) powder and pressed into a pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was utilized.

ATR-IR Acquisition Parameters:

-

Technique: Attenuated Total Reflectance (ATR)

-

Crystal: Diamond or Germanium

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans were co-added to obtain the final spectrum.

Mass Spectrometry (MS)

While experimental data is not available, a general protocol for acquiring mass spectrometry data for this compound would be as follows:

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) would be a suitable instrument.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive or negative ion mode could be employed.

-

Sample Infusion: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile with 0.1% formic acid) and infused into the mass spectrometer.

-

Mass Range: The scan range would be set to include the expected molecular ion peak (e.g., m/z 50-200).

Role in Drug Discovery Workflow

This compound is a valuable chiral building block in drug discovery, particularly in the synthesis of novel therapeutic agents targeting neurological disorders. Its rigid, four-membered ring structure allows for the precise positioning of functional groups in three-dimensional space, a critical aspect in designing molecules that interact with specific biological targets. The logical workflow for its use in a drug discovery program is depicted below.

This workflow illustrates the progression from the initial chiral building block, through chemical synthesis and rigorous spectroscopic characterization, to biological screening and the identification and optimization of lead compounds for potential therapeutic use.

Unveiling the Solid-State Architecture of 4-Oxo-2-azetidinecarboxylic Acid: A Crystallographic and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and molecular conformation of (S)-4-oxo-2-azetidinecarboxylic acid, a pivotal building block in the synthesis of β-lactam antibiotics. The structural insights presented herein are crucial for understanding its chemical reactivity, designing novel derivatives, and optimizing its application in pharmaceutical development. The data is primarily based on the seminal work of Mora et al. (2006), who elucidated the structure using powder synchrotron X-ray diffraction.[1]

Crystal Structure and Unit Cell Parameters

(S)-4-oxo-2-azetidinecarboxylic acid crystallizes in the orthorhombic space group P2₁2₁2₁.[2] The crystal structure was determined from powder synchrotron X-ray diffraction data.[1]

Table 1: Crystal Data and Structure Refinement for (S)-4-Oxo-2-azetidinecarboxylic Acid

| Parameter | Value |

| Empirical Formula | C₄H₅NO₃ |

| Formula Weight | 115.09 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.33 |

| b (Å) | 8.12 |

| c (Å) | 11.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 484.4 |

| Z | 4 |

Data sourced from Mora et al. (2006).[1]

Molecular Conformation and Geometry

The four-membered β-lactam ring of (S)-4-oxo-2-azetidinecarboxylic acid is nearly planar.[1] This planarity is a consequence of the sp² hybridization of the nitrogen and carbonyl carbon atoms within the ring. The carboxylic acid substituent adopts a specific orientation relative to the azetidinone ring, which is crucial for its intermolecular interactions.

Bond Lengths

The bond lengths within the molecule reveal a degree of asymmetry in the β-lactam ring.

Table 2: Selected Bond Lengths (Å) for (S)-4-Oxo-2-azetidinecarboxylic Acid

| Bond | Length (Å) |

| N1-C1 | 1.48 |

| N1-C3 | 1.35 |

| C1-C2 | 1.53 |

| C1-C4 | 1.51 |

| C2-C3 | 1.54 |

| C3-O1 | 1.22 |

| C4-O2 | 1.32 |

| C4-O3 | 1.21 |

Atom numbering corresponds to the scheme in Mora et al. (2006). Data extracted from the same source.[1]

Bond Angles

The bond angles within the strained four-membered ring deviate significantly from ideal tetrahedral or trigonal planar geometries.

Table 3: Selected Bond Angles (°) for (S)-4-Oxo-2-azetidinecarboxylic Acid

| Angle | Value (°) |

| C3-N1-C1 | 93.9 |

| N1-C1-C2 | 86.8 |

| N1-C1-C4 | 114.3 |

| C2-C1-C4 | 115.6 |

| C1-C2-C3 | 86.5 |

| O1-C3-N1 | 132.0 |

| O1-C3-C2 | 134.0 |

| N1-C3-C2 | 92.8 |

| O3-C4-O2 | 124.0 |

| O3-C4-C1 | 122.0 |

| O2-C4-C1 | 114.0 |

Atom numbering corresponds to the scheme in Mora et al. (2006). Data extracted from the same source.[1]

Torsion Angles

The orientation of the carboxylic acid group relative to the β-lactam ring is defined by the following torsion angles.

Table 4: Selected Torsion Angles (°) for (S)-4-Oxo-2-azetidinecarboxylic Acid

| Torsion Angle | Value (°) |

| N1-C1-C4-O3 | 5.63 |

| N1-C1-C4-O2 | -177.25 |

Atom numbering corresponds to the scheme in Mora et al. (2006). Data extracted from the same source.[1]

Supramolecular Assembly and Hydrogen Bonding

In the solid state, molecules of (S)-4-oxo-2-azetidinecarboxylic acid are interconnected through a network of hydrogen bonds, forming a supramolecular architecture.[1] A notable feature is the formation of extended ribbons running parallel to the direction, constructed from strong O-H···O and N-H···O hydrogen bonds.[1] Weaker C-H···O interactions also contribute to the overall packing.[1]

Table 5: Hydrogen Bond Geometry (Å, °) for (S)-4-Oxo-2-azetidinecarboxylic Acid

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O2-H5···O1 | 0.99 | 1.69 | 2.68 | 178 |

| N1-H4···O3 | 0.99 | 1.89 | 2.88 | 176 |

| C2-H2···O3 | 0.99 | 2.45 | 3.42 | 167 |

| C2-H3···O1 | 0.99 | 2.50 | 3.41 | 152 |

D = donor atom, A = acceptor atom. Data extracted from Mora et al. (2006).[1]

Experimental Protocols

The structural data presented were obtained through a series of well-defined experimental steps.

Synthesis and Crystallization

(S)-4-oxo-2-azetidinecarboxylic acid was prepared via the hydrogenation of (S)-4-benzyloxycarbonyl-2-azetidinone.[1] The resulting product was crystallized at room temperature to yield a solid suitable for diffraction analysis.[1]

X-ray Powder Diffraction Data Collection

High-resolution X-ray powder diffraction data were collected at the European Synchrotron Radiation Facility (ESRF) on beamline BM16.[1] A small quantity of the lightly ground sample was loaded into a 1.5 mm diameter borosilicate glass capillary, which was spun during the measurement to ensure good powder averaging.[1] The experiment was conducted using a monochromatic X-ray beam with a wavelength of 0.84933 Å.[1]

Structure Solution and Refinement

The crystal structure was solved from the powder diffraction data using direct methods.[1] The structural model was then refined using the Rietveld method. To improve the accuracy of the refinement, bond lengths and angles from an ab initio molecular-orbital optimization (GAUSSIAN94, 6–31+G(d) basis set) were used as restraints.[1]

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the resulting molecular conformation.

References

Theoretical Insights into the Ring Strain of 4-Oxo-2-azetidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered β-lactam ring, a cornerstone of numerous life-saving antibiotics, owes its potent bioactivity in large part to inherent ring strain. This document provides a detailed theoretical examination of the ring strain in a fundamental monocyclic β-lactam, 4-oxo-2-azetidinecarboxylic acid. By integrating experimental crystallographic data with computational chemistry principles, this guide offers a quantitative and methodological overview for understanding and evaluating the strained nature of this important heterocyclic scaffold. We present precise geometric parameters derived from both X-ray diffraction and ab initio calculations, detail the computational protocols for geometry optimization, and describe the established theoretical framework for quantifying ring strain energy through the use of homodesmotic reactions. This technical guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, computational biology, and drug development.

Introduction: The Significance of Ring Strain in β-Lactams

The chemical reactivity of the β-lactam (2-azetidinone) ring is a critical determinant of the efficacy of a vast class of antibiotics. This reactivity is fundamentally linked to the geometric and energetic consequences of its four-membered cyclic structure. Unlike larger, more stable ring systems, the bond angles within the azetidinone core are significantly compressed, deviating from ideal values. This angle strain, coupled with torsional strain, elevates the ground-state energy of the molecule, thereby lowering the activation energy for ring-opening reactions. This susceptibility to nucleophilic attack is the linchpin of the mechanism of action for penicillin and cephalosporin antibiotics, which involves the acylation of bacterial penicillin-binding proteins (PBPs).

This compound serves as a simple yet representative model for understanding the foundational principles of ring strain in monocyclic β-lactams. A thorough theoretical understanding of its structural and energetic properties is therefore essential for the rational design of novel antibiotics and β-lactamase inhibitors.

Geometric Manifestations of Ring Strain

The most direct evidence of ring strain is found in the molecule's structural parameters. Deviations from the ideal bond angles and lengths for sp² and sp³ hybridized atoms are indicative of the inherent strain within the cyclic system.

Experimental and Theoretical Geometric Data

The molecular geometry of (S)-(-)-4-oxo-2-azetidinecarboxylic acid has been determined with high precision through powder synchrotron X-ray diffraction and corroborated by ab initio molecular orbital calculations. The data presented below summarizes these findings, offering a quantitative look at the strained nature of the ring.

| Parameter | Bond Length (Å) - Ab initio | Bond Angle (°) - Ab initio |

| N1–C2 | 1.468 | |

| C2–C3 | 1.551 | |

| C3–C4 | 1.543 | |

| C4–N1 | 1.350 | |

| C4=O1 | 1.211 | |

| C2–C5 | 1.523 | |

| C5=O2 | 1.214 | |

| C5–O3 | 1.334 | |

| Ring Angles | ||

| C4–N1–C2 | 94.3 | |

| N1–C2–C3 | 86.1 | |

| C2–C3–C4 | 86.4 | |

| C3–C4–N1 | 93.1 | |

| Data sourced from Mora et al. (2006). |

Methodologies for Theoretical Analysis

A robust understanding of ring strain necessitates the use of sophisticated computational chemistry techniques. These methods allow for the optimization of molecular geometries and the calculation of energies, providing a deeper insight than experimental data alone.

Ab Initio Geometry Optimization

The theoretical geometric parameters presented in the table above were derived from an ab initio molecular-orbital optimization. This method provides a quantum mechanical approximation of the electronic structure of the molecule to determine its lowest energy conformation.

Experimental Protocol:

-

Software: GAUSSIAN94

-

Method: Ab initio molecular-orbital optimization

-

Basis Set: 6–31+G(d)

This level of theory is widely regarded as providing a good balance between computational cost and accuracy for organic molecules of this size. The inclusion of diffuse functions (+) and polarization functions (d) is crucial for accurately describing the electron distribution in a molecule with heteroatoms and lone pairs.

Calculation of Ring Strain Energy (RSE)

While geometric parameters provide strong evidence of strain, a quantitative measure is given by the Ring Strain Energy (RSE). RSE is defined as the difference in energy between the cyclic molecule and a corresponding strain-free acyclic reference compound. A reliable method for calculating RSE is through the use of homodesmotic reactions.

A homodesmotic reaction is a type of theoretical reaction in which the number of bonds of each formal type (e.g., C-C, C-N, C=O) is conserved on both the reactant and product sides. Furthermore, the hybridization state of the atoms at the termini of each bond is also conserved. This ensures that the enthalpy change of the reaction is primarily attributable to the strain in the cyclic reactant, as other energetic contributions are canceled out.

Protocol for RSE Calculation of 2-Azetidinone (as a model for this compound):

A suitable homodesmotic reaction for the parent 2-azetidinone ring is as follows:

2-Azetidinone + Propane + Methylamine → N-ethylacetamide + Ethane

In this reaction:

-

The C-N, C-C, and C=O bonds of the strained ring are represented in the acyclic products.

-

The number of each type of bond and the hybridization of the atoms involved are conserved.

The RSE is calculated as the enthalpy change (ΔH) of this reaction, which can be determined using quantum chemical calculations (e.g., at the G3 or CBS-QB3 level of theory for high accuracy). For the parent azetidine ring, the ring strain is approximately 25.4 kcal/mol.[1]

Visualizing Theoretical Workflows

To clarify the relationships between the concepts and methodologies discussed, the following diagrams are provided.

Conclusion and Future Directions

The inherent ring strain of this compound, evidenced by its distorted bond angles and quantifiable through theoretical calculations, is a fundamental property that dictates its chemical behavior. The methodologies outlined in this guide—ab initio geometry optimization and the use of homodesmotic reactions to determine ring strain energy—provide a robust framework for investigating this and related strained heterocyclic systems.

For drug development professionals, a deep understanding of these theoretical principles is invaluable. It allows for the prediction of reactivity, the interpretation of structure-activity relationships, and the rational design of new β-lactam-based therapeutic agents with tailored stability and activity profiles. Future theoretical studies could expand upon this foundation by exploring the influence of various substituents on the azetidinone ring, mapping the potential energy surfaces of ring-opening reactions, and simulating the interactions of these strained molecules within the active sites of bacterial enzymes and β-lactamases. Such investigations will continue to be instrumental in the ongoing effort to combat bacterial resistance and develop the next generation of antibiotics.

References

A Technical Guide to the Quantum Mechanical Analysis of 4-Oxo-2-azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-oxo-2-azetidinecarboxylic acid. As a core structure in many β-lactam antibiotics, a detailed understanding of this molecule at the quantum level is paramount for the rational design of new therapeutic agents.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for calculating the properties of drug-like molecules due to its favorable balance of accuracy and computational cost. DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies, and electronic properties like orbital energies.

Experimental Protocols: A Step-by-Step Computational Workflow

A typical quantum mechanical analysis of a small organic molecule like this compound follows a standardized workflow. This ensures the reliability and reproducibility of the calculated properties.

Initial Structure Generation

The first step involves generating an initial 3D structure of this compound. This can be achieved using its SMILES (Simplified Molecular Input Line Entry System) string (O=C1NC(C(=O)O)C1) in a molecular modeling software.

Geometry Optimization

The initial structure is then subjected to geometry optimization. This process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule. A common and robust method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31G*. The optimization process is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Calculations

Following successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the characterization of the molecule.

Analysis of Electronic Properties

Once a stable geometry is obtained, a range of electronic properties can be calculated. These include:

-

Mulliken Atomic Charges: These provide an estimation of the partial charge distribution on each atom, which is crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

The following diagram illustrates the typical computational workflow for the quantum mechanical analysis of a small molecule.

Molecular Structure and Properties

The molecular structure of this compound, with the standard atom numbering scheme used in computational chemistry, is depicted below. This numbering is essential for interpreting the structural data presented in the subsequent tables.

Optimized Geometric Parameters (Illustrative Data)

The following table summarizes the key bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.

| Parameter | Atoms | Value |

| Bond Length (Å) | N1 - C2 | 1.46 |

| C2 - C3 | 1.54 | |

| C3 - C4 | 1.52 | |

| C4 - N1 | 1.38 | |

| C4 = O5 | 1.22 | |

| C2 - C6 | 1.53 | |

| C6 = O7 | 1.21 | |

| C6 - O8 | 1.35 | |

| Bond Angle (°) | C4 - N1 - C2 | 92.5 |

| N1 - C2 - C3 | 87.9 | |

| C2 - C3 - C4 | 88.1 | |

| C3 - C4 - N1 | 91.5 | |

| O5 = C4 - N1 | 135.2 | |

| N1 - C2 - C6 | 115.8 | |

| O7 = C6 - O8 | 124.3 | |

| Dihedral Angle (°) | C4 - N1 - C2 - C3 | -10.5 |

| N1 - C2 - C3 - C4 | 12.1 | |

| C2 - C3 - C4 - N1 | -12.0 | |

| C3 - C4 - N1 - C2 | 10.4 |

Vibrational Frequencies (Illustrative Data)

The table below lists some of the characteristic calculated vibrational frequencies and their corresponding assignments.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| ~1780 | C=O stretch (β-lactam carbonyl) |

| ~1720 | C=O stretch (carboxylic acid carbonyl) |

| ~1400-1600 | C-N stretch, N-H bend |

| ~1200-1300 | C-O stretch (carboxylic acid) |

Electronic Properties (Illustrative Data)

The electronic properties provide insights into the charge distribution and reactivity of the molecule.

| Property | Value |

| Mulliken Charge on O5 (β-lactam) | -0.55 e |

| Mulliken Charge on O7 (carboxyl) | -0.58 e |

| Mulliken Charge on N1 | -0.45 e |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Conclusion and Future Directions

This technical guide has outlined the standard computational methodology for conducting a thorough quantum mechanical analysis of this compound. The illustrative data presented in the tables highlights the depth of information that can be obtained from such studies, including precise geometric parameters, vibrational spectra, and electronic characteristics.

For drug development professionals, these computational insights are invaluable. They can aid in understanding the structure-activity relationships of β-lactam antibiotics, predicting their reactivity, and designing novel derivatives with enhanced efficacy and stability. Future computational work could involve simulating the molecule in a solvent to better mimic physiological conditions, studying its interaction with bacterial enzymes, and exploring the conformational landscape of its various derivatives. Such studies will undoubtedly continue to play a crucial role in the ongoing efforts to combat antibiotic resistance.

The Biological Versatility of 4-Oxo-2-azetidinecarboxylic Acid and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-2-azetidinecarboxylic acid scaffold, a strained four-membered β-lactam ring, serves as a pivotal building block in medicinal chemistry. Its inherent reactivity and stereochemical complexity offer a unique platform for the design and synthesis of a diverse array of biologically active derivatives. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and neurological applications. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research highlights the potent anticancer activity of this compound derivatives. Many of these compounds function as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) | MCF-7 (Breast) | 0.075 | [1] |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) (33) | MCF-7 (Breast) | 0.095 | [1] |

| 3-Phenyl-2-azetidinone derivative (5f) | MFC-7 (Breast) | 0.63 | [2] |

| 3-Phenyl-2-azetidinone derivative (5f) | A-589 (Lung) | 0.85 | [2] |

| 3-Phenyl-2-azetidinone derivative (5f) | HeLa (Cervical) | 0.71 | [2] |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17) | MCF-7 (Breast) | 28.66 | [3] |

| β-Lactam 41 | MCF-7 (Breast) | 0.0008 | [4] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[5]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[6]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The increase in turbidity as tubulin polymerizes is monitored spectrophotometrically.

Protocol:

-

Tubulin Preparation: Suspend purified bovine brain tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[5]

-

Assay Setup: Add the tubulin solution to a 96-well plate containing various concentrations of the test compounds.[5]

-

Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[5]

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured to confirm that cell death is occurring via apoptosis.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds for a specified period.

-

Cell Lysis: Lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

-

Signal Measurement: Measure the fluorescence or absorbance of the cleaved substrate over time. The signal is proportional to the caspase-3 activity.

Signaling Pathway

The primary mechanism of anticancer action for many this compound derivatives involves the inhibition of tubulin polymerization. This leads to a cascade of events culminating in apoptotic cell death.

Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis

The β-lactam ring is the cornerstone of one of the most successful classes of antibiotics. Derivatives of this compound, as β-lactams, often exhibit potent antimicrobial activity by inhibiting the synthesis of the bacterial cell wall. This action is primarily achieved by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, the major component of the bacterial cell wall.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for several this compound derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound Vb | Staphylococcus aureus | - | [8] |

| Compound Vb | Bacillus subtilis | - | [8] |

| Compound Vb | Escherichia coli | - | [8] |

| Compound Vb | Pseudomonas aeruginosa | - | [8] |

| N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) | Bacillus subtilis | - | [9] |

| N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) | Staphylococcus aureus | - | [9] |

| N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) | Escherichia coli | - | [9] |

| N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) | Aspergillus niger | - | [9] |

Note: Specific MIC values for some compounds were not explicitly provided in the source material but were described as having significant activity.

Experimental Protocols

This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathway

The antimicrobial action of β-lactam compounds, including this compound derivatives, targets the final step of peptidoglycan synthesis in the bacterial cell wall.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]